An In-depth Technical Guide to AF 594 NHS Ester for Researchers and Drug Development Professionals
An In-depth Technical Guide to AF 594 NHS Ester for Researchers and Drug Development Professionals
Introduction: AF 594 NHS ester, also known as Alexa Fluor™ 594 NHS ester, is a bright, red-fluorescent amine-reactive dye widely utilized in life sciences research.[1] Its robust photostability and pH insensitivity make it a preferred choice for labeling proteins, antibodies, and other biomolecules for various applications, including fluorescence microscopy, flow cytometry, and high-resolution imaging.[1][2] This guide provides a comprehensive overview of its properties, detailed experimental protocols for its use, and a summary of its key characteristics.
Core Properties and Specifications
AF 594 NHS ester is the N-hydroxysuccinimidyl (NHS) ester derivative of the AF 594 dye.[3] The NHS ester moiety allows for the covalent attachment of the fluorophore to primary amines (-NH₂) present on proteins (typically on lysine (B10760008) residues), amine-modified oligonucleotides, and other amine-containing molecules.[3][4] This reaction forms a stable amide bond, ensuring a permanent label.[4] The dye is water-soluble and maintains its fluorescent properties over a broad pH range, from approximately 4 to 10.[3][5]
Quantitative Data Summary
The following table summarizes the key quantitative properties of AF 594 NHS ester and its conjugates.
| Property | Value | References |
| Excitation Maximum (Ex) | ~590 nm | [3][5] |
| Emission Maximum (Em) | ~617 nm | [3][5] |
| Extinction Coefficient | ~92,000 cm⁻¹M⁻¹ | [3] |
| Molecular Weight | ~819.8 g/mol | [3] |
| Optimal pH for Labeling | 7.0 - 9.0 | [2][4] |
| Recommended Storage | ≤–20°C, desiccated and protected from light | [2][4] |
Chemical Labeling Principle
The fundamental reaction of AF 594 NHS ester involves the nucleophilic attack of a primary amine on the succinimidyl ester group. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.
Experimental Protocols
A detailed protocol for labeling proteins, such as antibodies, with AF 594 NHS ester is provided below. This protocol is a synthesis of common methodologies and may require optimization for specific proteins.[6][7]
I. Preparation of Reagents
-
Protein Solution:
-
The protein should be at a concentration of 1-10 mg/mL in a buffer free of primary amines, such as Tris or glycine.[7][8] Phosphate-buffered saline (PBS) at pH 7.2-7.4 is a suitable buffer.[6]
-
If the protein is in an incompatible buffer, it must be exchanged into an appropriate labeling buffer via dialysis or a desalting column.[8]
-
-
AF 594 NHS Ester Stock Solution:
-
Allow the vial of AF 594 NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[1]
-
Prepare a stock solution of the dye by dissolving it in high-quality, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10-20 mM.[7] This stock solution should be used immediately.[9]
-
-
Labeling Buffer:
-
A 0.1 M sodium bicarbonate buffer with a pH of 8.3 is commonly used to facilitate the labeling reaction.[3]
-
II. Protein Labeling Procedure
-
Determine Dye-to-Protein Molar Ratio:
-
The optimal molar ratio of dye to protein for labeling can vary. A starting point of a 10:1 to 15:1 molar excess of dye to protein is often recommended for antibodies.[1] The ideal ratio should be determined empirically for each specific protein.
-
-
Reaction Setup:
-
Add the appropriate volume of the labeling buffer to the protein solution to adjust the pH to ~8.3.
-
Slowly add the calculated volume of the AF 594 NHS ester stock solution to the protein solution while gently stirring.[6]
-
-
Incubation:
-
Quenching the Reaction (Optional but Recommended):
-
To stop the labeling reaction, a quenching buffer containing a primary amine, such as 1 M Tris-HCl, can be added to a final concentration of 50-100 mM.[1] Incubate for an additional 15-30 minutes.
-
III. Purification of the Labeled Protein
It is crucial to remove any unconjugated dye from the labeled protein to prevent background fluorescence. Common purification methods include:
-
Gel Filtration Chromatography: Use a resin with an appropriate size exclusion limit (e.g., Sephadex G-25) to separate the larger labeled protein from the smaller, unconjugated dye molecules.[6] The first colored fraction to elute will be the labeled protein.[6]
-
Spin Columns: Commercially available spin columns designed for dye removal are a rapid and efficient method for purifying labeled proteins.[5][10]
IV. Characterization of the Conjugate
-
Degree of Labeling (DOL) Calculation:
-
The DOL, or the average number of dye molecules per protein molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at ~590 nm (for AF 594).
-
The DOL can be calculated using the Beer-Lambert law and a correction factor for the dye's absorbance at 280 nm.
-
-
Storage of the Conjugate:
Experimental Workflow Diagram
The following diagram illustrates the general workflow for labeling a protein with AF 594 NHS ester.
Applications in Research and Drug Development
The bright and stable fluorescence of AF 594 makes it a valuable tool in various research and development areas:
-
Immunofluorescence (IF): Labeled antibodies are used to visualize the localization of specific proteins in fixed and permeabilized cells and tissues.
-
Flow Cytometry: AF 594-conjugated antibodies are used for the identification and quantification of cell populations based on the expression of cell surface or intracellular markers.[5]
-
High-Resolution Microscopy: The photostability of AF 594 makes it suitable for advanced imaging techniques such as STED and dSTORM.[7]
-
In Vivo Imaging: The red-shifted emission of AF 594 allows for deeper tissue penetration, making it useful for in vivo imaging studies.
-
Drug Discovery: Labeled ligands or antibodies can be used to study drug-target interactions, receptor internalization, and other cellular processes relevant to drug development.
Conclusion
AF 594 NHS ester is a versatile and reliable tool for fluorescently labeling proteins and other biomolecules. Its excellent photophysical properties, coupled with a straightforward and well-established conjugation chemistry, make it an indispensable reagent for a wide range of applications in biological research and drug development. Careful adherence to established protocols for labeling and purification is essential for generating high-quality conjugates and obtaining reliable experimental results.
References
- 1. furthlab.xyz [furthlab.xyz]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. fluidic.com [fluidic.com]
- 4. NHS ester protocol for labeling proteins [abberior.rocks]
- 5. protocols.io [protocols.io]
- 6. setabiomedicals.com [setabiomedicals.com]
- 7. ulab360.com [ulab360.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. bidmc.org [bidmc.org]
- 10. assets.fishersci.com [assets.fishersci.com]
